Butyl N-phenylcarbamate

Enzyme inhibition kinetics Acetylcholinesterase reactivation Insecticide selectivity

Researchers targeting insect-specific AChE inhibition need a well-characterized n-butyl carbamate with validated kinetic data. Butyl N-phenylcarbamate (CAS 1538-74-5) fills this gap. ● >400-fold prolonged insect AChE reactivation half-life vs. 1.5-fold in mammals, enabling species-selective insecticide design. ● Superior GC thermal stability over the thermolabile tert-butyl isomer, suitable for analytical standards. ● Patented activity against benzimidazole-resistant fungal pathogens. ● Consistent >98% GC purity, melting point 58-62°C. Procure for enzyme kinetics, fungicide discovery, and chromatographic applications.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1538-74-5
Cat. No. B072417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl N-phenylcarbamate
CAS1538-74-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
InChIKeyZTIMKJROOYMUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl N-Phenylcarbamate Identity & Properties


Butyl N-phenylcarbamate (CAS 1538-74-5), also known as butyl carbanilate or phenylcarbamic acid butyl ester, is an N-alkyl carbamate ester with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. It belongs to the broader class of phenyl N-alkyl carbamates, which are characterized by an N-phenyl substitution and a variable O-alkyl ester chain. The compound is a white to light yellow crystalline powder with a melting point of 58–62 °C and a purity specification commonly >98.0% (GC) . This compound serves as a key scaffold in the study of enzyme inhibition kinetics, particularly for acetylcholinesterase (AChE), and is referenced in patents for fungicidal compositions effective against benzimidazole-resistant phytopathogens [2]. Its physicochemical properties, including a density of 1.083 g/cm³ and a boiling point of 246.8 °C at 760 mmHg [1], distinguish it from lower alkyl homologs in terms of lipophilicity and volatility, which directly influence biological activity and analytical handling.

N-Alkyl Chain Specificity in Butyl N-Phenylcarbamate


The biological and physicochemical profile of phenyl N-alkyl carbamates is highly sensitive to the length of the N-alkyl ester chain, making simple substitution between homologs (e.g., replacing butyl with methyl, ethyl, or propyl) scientifically invalid for many applications. Quantitative structure-activity relationship (QSAR) studies demonstrate that increasing the N-alkyl chain length from methyl to butyl induces a non-linear shift in acetylcholinesterase (AChE) inhibition kinetics, drastically prolonging enzyme reactivation half-lives in insects while having a comparatively muted effect on mammalian enzymes [1]. Furthermore, thermal stability in gas chromatographic analysis is not uniform across the series; tert-butyl N-phenylcarbamate is notably thermolabile, whereas the n-butyl congener exhibits greater ruggedness during analysis [2]. In the context of agricultural fungicide discovery, the N-phenylcarbamate scaffold's activity against benzimidazole-resistant fungal strains is a class-level property, but the potency and selectivity are modulated by the N-alkyl substituent, underscoring the need for precise compound specification [3]. These data collectively demonstrate that generic substitution based solely on the carbamate core will fail to reproduce the target compound's specific kinetic, stability, and efficacy profile.

Butyl N-Phenylcarbamate vs. Analogs: Key Evidence


Insect AChE Reactivation: N-Butyl vs. N-Methyl

The reactivation half-life of honeybee acetylcholinesterase (AChE) inhibited by an N-n-butyl phenylcarbamate derivative is 565 hours, compared to only 1.33 hours for the N-methyl analog, representing a 425-fold increase. In housefly AChE, the N-n-butyl inhibitor produces no detectable recovery, whereas the N-methyl inhibitor reactivates with a half-life of 0.90 hours. For house cricket AChE, the half-life is 400 hours for N-n-butyl vs. 0.62 hours for N-methyl (a ~645-fold increase). In contrast, bovine erythrocyte AChE shows minimal lengthening: 2.60 hours for N-n-butyl vs. 1.70 hours for N-methyl, a mere 1.5-fold change [1]. This species-divergent profile indicates that the N-butyl chain selectively traps insect AChE in a carbamylated state, providing sustained target inhibition without equivalent prolongation in a mammalian surrogate enzyme.

Enzyme inhibition kinetics Acetylcholinesterase reactivation Insecticide selectivity

Inverted AChE Potency Profile: N-Butyl vs. N-Ethyl

The overall inhibitory potency (log ki) of N-alkyl carbamates against AChE from different species reveals a characteristic inversion for the N-butyl chain. For a quaternized 3-dimethylaminophenyl N-alkyl carbamate methiodide series, N-ethyl is least potent against bovine erythrocyte AChE (log ki = 5.36), while N-n-butyl is least potent against honeybee AChE (log ki = 5.38) but shows maximum potency among N-alkyls for bovine erythrocyte AChE at longer chain lengths (log ki = 4.72, where a lower numerical value reflects higher affinity in the primary data scale; the text notes that inhibitory potencies steadily increase from N-n-propyl to N-n-hexyl for bovine AChE, with N-n-hexyl maximum) [1]. Specifically, from Table II in the same study, the bimolecular rate constant (ki) for 2-dithiolane phenyl N-n-butyl carbamate against housefly AChE is 3.40 × 10³ M⁻¹min⁻¹, while the N-methyl analog is 9.85 × 10⁴ M⁻¹min⁻¹, indicating the N-butyl modification shifts the potency spectrum toward mammalian enzyme preference.

Inhibitory potency Acetylcholinesterase Species selectivity

GC Thermal Stability: n-Butyl vs. tert-Butyl Isomer

In gas chromatographic investigations of alkyl N-phenylcarbamates (methyl through heptyl), the tert-butyl N-phenylcarbamate isomer was identified as a notably thermolabile substance, while the n-butyl homolog and other straight-chain alkyl carbamates exhibited robust chromatographic behavior with linear relationships between retention indices and carbon number [1]. This differential thermal stability has direct implications for analytical method selection: using the tert-butyl analog as a reference standard or intermediate in GC-based purity analysis introduces the risk of on-column degradation, whereas n-butyl N-phenylcarbamate provides reliable retention index data (the homologous series shows linearity except for the first member) and can be used as a stable calibration marker [1].

Gas chromatography Thermal stability Analytical method ruggedness

N-Phenylcarbamate Activity Against Resistant Fungi

European Patent EP0093620B1 explicitly claims the use of N-phenylcarbamates, including butyl N-phenylcarbamate as a representative ester, as fungicidal agents against phytopathogenic fungi that have developed resistance to benzimidazole, thiophanate, and cyclic imide fungicides [1]. The patent notes that prior art herbicides such as propham (isopropyl N-phenylcarbamate) and chlorpropham exhibited some fungicidal activity against resistant organisms but were not strong enough for practical use. The present invention establishes that certain N-phenylcarbamates show excellent fungicidal activity against these resistant strains, with butyl N-phenylcarbamate being a preferred embodiment due to its favorable physicochemical properties and spectrum of activity against pathogens like Botrytis cinerea [1]. While specific EC50 values for the butyl ester are not disclosed in the patent abstract, the structural differentiation (butyl vs. isopropyl in propham) is directly tied to the practical efficacy threshold required for agricultural deployment.

Fungicide resistance management Benzimidazole-resistant phytopathogens N-Phenylcarbamate

Butyl N-Phenylcarbamate Application Scenarios


Species-Selective AChE Inhibition for Insecticides

The >400-fold prolongation of AChE reactivation half-life in insects (honeybee, cricket) conferred by the N-butyl chain, compared to only a 1.5-fold prolongation in bovine erythrocyte AChE, makes butyl N-phenylcarbamate a valuable scaffold for designing insecticides with sustained target engagement and potential species selectivity [1]. Procurement should prioritize this compound when the research objective is to exploit differential enzyme recovery kinetics between pest and non-target organisms.

GC Reference Standard for Method Development

Due to its documented thermal stability under GC conditions, as opposed to the thermolabile tert-butyl isomer, n-butyl N-phenylcarbamate is the preferred choice for use as a calibration standard, system suitability marker, or retention index probe in gas chromatographic analysis of carbamate compounds [2]. Laboratories developing purity methods or stability-indicating assays for carbamate libraries should source this compound for its reliable on-column behavior.

Fungicide Screening Against Resistant Phytopathogens

The patent literature identifies N-phenylcarbamates, specifically including butyl esters, as effective against phytopathogenic fungi resistant to benzimidazole and cyclic imide fungicides, a profile not achieved by the simpler isopropyl analog (propham) [3]. Procurement for agricultural fungicide discovery should target butyl N-phenylcarbamate when the screening cascade requires activity against characterized resistant isolates such as Botrytis cinerea strains.

Carbamylation Kinetics: N-Alkyl Chain Dependence

The comprehensive kinetic dataset from Yu et al. (1972) provides binding constants, carbamylation rates, and decarbamylation half-lives for the N-butyl congener across four species of AChE [1]. This makes butyl N-phenylcarbamate an essential reference compound for academic and industrial laboratories investigating the mechanistic role of the N-alkyl ester group in carbamate-enzyme interactions, particularly for mapping the active site steric constraints that govern reactivation rates.

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